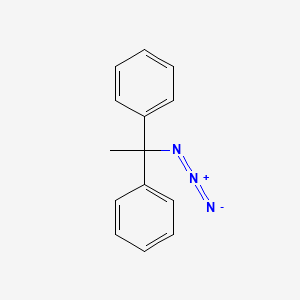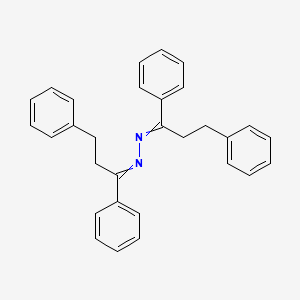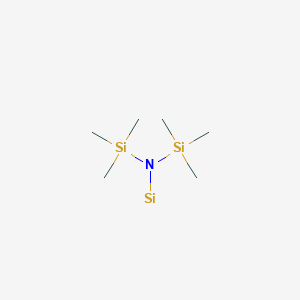![molecular formula C9H24OSi2 B14704853 Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane CAS No. 17887-32-0](/img/structure/B14704853.png)
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a propyl group substituted with a trimethylsilyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane typically involves the reaction of trimethylchlorosilane with 3-(trimethylsilyloxy)propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
(CH3)3SiCl+BrMg(CH2)3OSi(CH3)3→(CH3)3Si(CH2)3OSi(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane involves its ability to form stable bonds with various substrates. The trimethylsilyloxy group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability makes it an excellent candidate for use in various chemical processes and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethylsilyl)propyl alcohol
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is unique due to its combination of hydrophobic and steric properties, which make it highly stable and versatile in various chemical reactions. Its ability to act as a protecting group and its stability under various conditions set it apart from other similar compounds.
Propriétés
Numéro CAS |
17887-32-0 |
|---|---|
Formule moléculaire |
C9H24OSi2 |
Poids moléculaire |
204.46 g/mol |
Nom IUPAC |
trimethyl(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
KTWNNIPPFUUFCU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



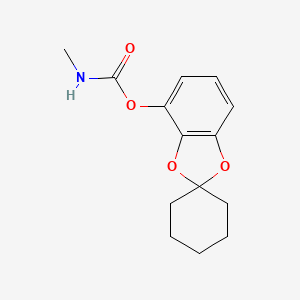
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

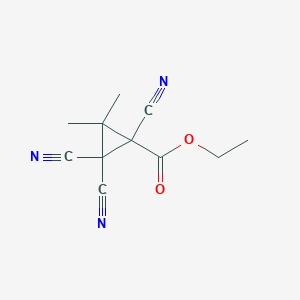
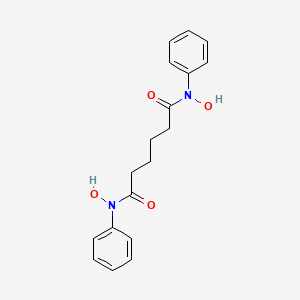
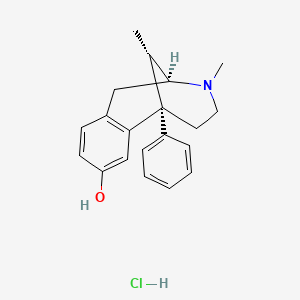
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
